molecular formula C10H8ClNO2 B11894207 7-Chloro-2-methyl-1H-indole-6-carboxylic acid

7-Chloro-2-methyl-1H-indole-6-carboxylic acid

Cat. No.: B11894207
M. Wt: 209.63 g/mol
InChI Key: ZJHMDZQQQJMFNC-UHFFFAOYSA-N
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Description

7-Chloro-2-methyl-1H-indole-6-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-methyl-1H-indole-6-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions for synthesizing this compound may vary, but common reagents include methanesulfonic acid and methanol under reflux .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Mechanism of Action

The mechanism of action of 7-Chloro-2-methyl-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological activities . The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

7-chloro-2-methyl-1H-indole-6-carboxylic acid

InChI

InChI=1S/C10H8ClNO2/c1-5-4-6-2-3-7(10(13)14)8(11)9(6)12-5/h2-4,12H,1H3,(H,13,14)

InChI Key

ZJHMDZQQQJMFNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C(=C(C=C2)C(=O)O)Cl

Origin of Product

United States

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